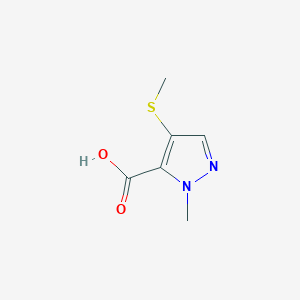

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a compound that is likely to share some chemical properties with the compounds discussed in the provided papers. Although none of the papers directly address this compound, they do provide insights into similar structures and functionalities that can be used to infer some aspects of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including oxidation and methylation, as seen in the synthesis of 1-methyl-pyrazole-3-carboxylic acid . The process is optimized by controlling reaction time, temperature, and material ratios. While the exact synthesis of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is not described, it is plausible that similar methods could be applied, with adjustments for the introduction of the methylsulfanyl group.

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been analyzed using various spectroscopic methods. For instance, the FT-IR spectrum of a related triazole compound was recorded and analyzed, with vibrational wavenumbers computed at HF and DFT levels of theory . Such analyses provide insights into the geometrical parameters and electronic properties of the molecule, which are likely to be relevant for 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid as well.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with particular attention to the sites of nucleophilic attack, as indicated by the molecular electrostatic potential (MEP) map . The MEP analysis shows that negative regions are localized over sulfur atoms and certain nitrogen atoms, suggesting these as potential reactive sites. This information can be extrapolated to predict the reactivity of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and computational methods. For example, the antioxidant activities of new thiosemicarbazide derivatives were screened, showing significant radical scavenging abilities . Although the antioxidant activity of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is not directly reported, the presence of similar functional groups suggests potential antioxidant properties.

Applications De Recherche Scientifique

Catalytic Applications in Green Chemistry

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid and related compounds have demonstrated significant potential in the field of green chemistry, particularly as catalysts for the synthesis of various organic compounds. For instance, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, showing catalytic efficiency in the synthesis of compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and solvent-free conditions. These catalysts present a sustainable approach to organic synthesis, highlighting the importance of such compounds in facilitating environmentally friendly chemical reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Antioxidant Activity

Compounds derived from or related to 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid have been explored for their antioxidant properties. New thiosemicarbazide derivatives, synthesized from 2-(ethylsulfanyl)benzohydrazide and various aryl isothiocyanates, demonstrated potent antioxidant activities. Some of these compounds showed superior radical scavenging ability compared to standard antioxidants, indicating the potential of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid derivatives as effective antioxidants in pharmaceutical and food industries (Nazarbahjat et al., 2014).

Synthesis and Characterization

Research has focused on the synthesis and characterization of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid and its derivatives, offering insights into their potential applications in various fields. Studies have optimized the synthesis processes and investigated the properties of these compounds, paving the way for their use in chemical synthesis, pharmaceuticals, and material science. The synthesis of 1-methyl-pyrazole-3-carboxylic acid, for example, demonstrates the methodological advancements in producing pyrazole derivatives efficiently (Yuan-fu, 2011).

Orientations Futures

Mécanisme D'action

The action environment, including factors like pH, temperature, and the presence of other molecules, can significantly influence a compound’s action, efficacy, and stability. For instance, solution studies on pyrazoles are highly influenced by the solvent, given their basic character, polarizability, and ability to exchange protons intermolecularly .

Propriétés

IUPAC Name |

2-methyl-4-methylsulfanylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODKJRFNHKSMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

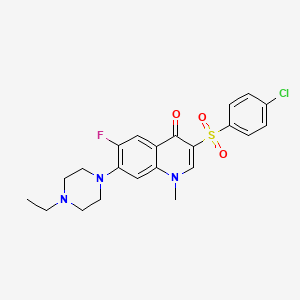

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

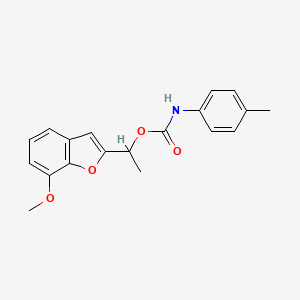

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

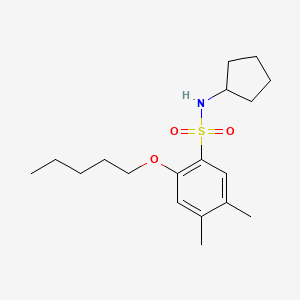

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)